AG-490

Beschreibung

Tyrphostin B42 is a member of the tyrphostin family of tyrosine kinase inhibitors that inhibits epidermal growth factor receptor, blocks leukemic cell growth in vitro and in vivo by inducing programmed cell death. Inhibits the constitutive activation of STAT-3 DNA binding and IL-2-induced growth of Mycosis fungoides tumor cells. (NCI)

Eigenschaften

IUPAC Name |

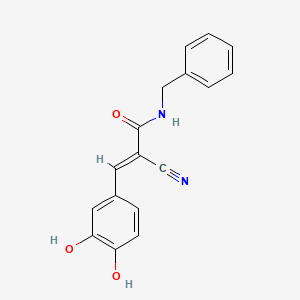

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCIOBMMDDOEMM-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040960 | |

| Record name | AG 490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-30-8 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 490 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AG-490: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been a cornerstone in the study of signal transduction pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, its primary targets, and its downstream cellular effects. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental insights and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Tyrosine Kinases

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of specific tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of these kinases, thereby blocking downstream signaling cascades. While initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound is now more widely recognized and utilized for its inhibitory activity against Janus kinases, particularly JAK2.[1][2][3][4]

Primary Molecular Targets

The inhibitory profile of this compound is not entirely specific, and its effects can be attributed to the inhibition of several key tyrosine kinases.

-

Janus Kinase 2 (JAK2): this compound is a potent inhibitor of JAK2, a critical mediator of signaling for numerous cytokines and growth factors involved in hematopoiesis and immune response.[1][4][5] By inhibiting JAK2, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, most notably STAT3 and STAT5.[1][6]

-

Epidermal Growth Factor Receptor (EGFR): this compound demonstrates significant inhibitory activity against EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] It is reported to be more selective for EGFR over the related ErbB2/HER2.[1][2]

-

Other Kinases: this compound has also been shown to inhibit JAK3.[1] However, it displays no significant activity against other tyrosine kinases such as Lck, Lyn, Btk, Syk, and Src.[2]

The JAK/STAT Signaling Pathway: The Principal Axis of this compound Action

The most extensively documented mechanism of action for this compound is its disruption of the JAK/STAT signaling pathway. This pathway is integral to cellular responses to a wide array of cytokines and growth factors.

Pathway Overview

The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., cytokine) to its corresponding cell surface receptor. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to regulate gene expression.

This compound's Point of Intervention

This compound directly inhibits the catalytic activity of JAK2, preventing the initial phosphorylation events that are crucial for pathway activation.[7][8] This blockade has several downstream consequences:

-

Inhibition of STAT Phosphorylation: By inhibiting JAK2, this compound prevents the phosphorylation of STAT proteins, primarily STAT3 and STAT5.[1][6] This is a critical step, as unphosphorylated STATs cannot dimerize and translocate to the nucleus.

-

Suppression of Gene Transcription: The lack of activated STAT dimers in the nucleus leads to the downregulation of target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Mcl-1), and angiogenesis (e.g., VEGF).[7][9][10]

-

Novel Mechanisms: Recent evidence suggests that this compound may also inhibit the JAK/STAT3 pathway by downregulating the gp130 receptor, a common signal transducer for the IL-6 family of cytokines, by suppressing its protein synthesis.[11]

Cellular Consequences of this compound Treatment

The inhibition of key signaling pathways by this compound translates into profound effects on cellular behavior, making it a valuable tool for studying and potentially treating various pathologies, particularly cancer.

Induction of Apoptosis

This compound has been consistently shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[6][7][8][9][12] This pro-apoptotic effect is a direct consequence of the inhibition of pro-survival signals emanating from the JAK/STAT and EGFR pathways. For instance, the downregulation of the anti-apoptotic protein Mcl-1, a known STAT3 target, contributes to the induction of apoptosis.[9] In some cellular contexts, this compound treatment can also trigger autophagy.[9]

Cell Cycle Arrest

Another prominent effect of this compound is the induction of cell cycle arrest, primarily at the G1 phase.[7][8] This is often associated with the downregulation of key cell cycle regulators like Cyclin D1, whose expression is partly controlled by the STAT3 signaling pathway.[7][10] In some cell types, S phase arrest has also been observed.[13]

Inhibition of Cell Proliferation and Invasion

By inducing apoptosis and cell cycle arrest, this compound effectively inhibits the proliferation of cancer cells.[5][6][7][8] Furthermore, this compound has been shown to suppress the invasive potential of cancer cells, an effect linked to the downregulation of genes involved in metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[7][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound against Various Kinases

| Target Kinase | IC50 Value | Cell-Free/Cell-Based | Reference |

| EGFR | 0.1 µM | Cell-free | [1][2] |

| JAK2 | ~10 µM | Not Specified | [1][4] |

| ErbB2/HER2 | 13.5 µM | Not Specified | [1][4] |

| JAK3 | 12 µM | Not Specified | [13] |

| STAT5a/b (IL-2-induced phosphorylation) | 50-70 µM | Cell-based (D10 T cells) | [1] |

Table 2: Effective Concentrations of this compound for Cellular Effects

| Cellular Effect | Cell Line(s) | Effective Concentration Range | Reference |

| Inhibition of Cell Proliferation | Human Keloid Fibroblasts | 12.5 - 100 µmol/l | [7] |

| IL-2-dependent T cells (D10) | IC50 = 25 µM | [1] | |

| Mycosis Fungoides T cells | IC50 = 20 µM (IL-2 induced) | [2] | |

| MDA-MB-231 (Breast Cancer) | IC50 = 28.327 µM | [5] | |

| Induction of G1 Cell Cycle Arrest | Human Keloid Fibroblasts | ≥ 50 µmol/l | [7] |

| Induction of Apoptosis | Pre-B Acute Leukemia Cells | 5 µM | [2] |

| Gastric Cancer Cells (AGS) | Not Specified | [12] | |

| Nasopharyngeal Carcinoma Cells | 60 µmol/L | [14] | |

| Inhibition of STAT3 Phosphorylation | RT4 cells | 50 µM | [11] |

| Prostate Cancer Cells (LNCaP) | 50 µM | [15] | |

| Inhibition of IL-2-induced DNA binding | T cells | Not Specified | [1] |

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Cell Proliferation Assay (CCK-8/MTT)

-

Cell Seeding: Plate cells (e.g., Human Keloid Fibroblasts, MDA-MB-231) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Phosphorylation and Expression

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., JAK2, STAT3, Cyclin D1, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Caption: Workflow for assessing this compound-induced apoptosis.

Conclusion

This compound is a multifaceted tyrosine kinase inhibitor with significant activity against JAK2 and EGFR. Its primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, leading to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest. The wealth of data generated using this compound has been instrumental in elucidating the roles of these signaling pathways in both normal physiology and disease, particularly in oncology. This guide provides a comprehensive overview of its molecular interactions and cellular effects, serving as a valuable resource for the scientific community.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mk-2206.com [mk-2206.com]

- 5. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of nuclear JAK2 signaling in AG490-induced apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Effects of AG490 and S3I-201 on regulation of the JAK/STAT3 signaling pathway in relation to angiogenesis in TRAIL-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

AG-490: A Technical Guide to its Application in Kinase Inhibition Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-490, also known as Tyrphostin B42, is a synthetic tyrosine kinase inhibitor that has become an invaluable tool in dissecting cellular signaling pathways. Initially recognized for its potent inhibition of the Janus kinase (JAK) family, particularly JAK2, its utility extends to other critical kinases such as the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying various signaling cascades, and detailed protocols for its use in foundational research experiments. The document summarizes key quantitative data and presents visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in contemporary research.

Core Mechanism of Action

This compound is a member of the tyrphostin family of compounds, which are designed to inhibit the activity of protein tyrosine kinases.[1] Its primary mode of action is to compete with ATP for binding to the kinase domain of susceptible enzymes.[2] This competitive inhibition prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling events.

The principal targets of this compound include:

-

Janus Kinase 2 (JAK2): this compound is widely used as a specific inhibitor of JAK2, a critical mediator of signals from cytokine and growth factor receptors that are essential for hematopoiesis and immune response.[3][4]

-

Janus Kinase 3 (JAK3): It also potently suppresses JAK3, which is crucial for T-cell proliferation and immune activation mediated by cytokines like IL-2.[1][5]

-

Epidermal Growth Factor Receptor (EGFR): this compound is a selective inhibitor of the EGFR tyrosine kinase.[5]

-

ErbB2 (HER2): The compound also demonstrates inhibitory activity against ErbB2, another member of the epidermal growth factor receptor family.[5][6]

It is important to note that while widely used as a JAK2 inhibitor, some studies suggest this compound's potency against JAK2 in enzymatic assays may be lower than in cellular assays, and it can affect other kinases.[7] Nevertheless, it remains a staple compound for investigating JAK-STAT and EGFR-mediated signaling pathways in numerous in vitro and in vivo models.[3][8]

Key Signaling Pathways Modulated by this compound

This compound's inhibitory action on its target kinases allows researchers to probe and manipulate several fundamental signaling pathways implicated in cell proliferation, survival, differentiation, and inflammation.

The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target of this compound. This pathway is crucial for transmitting information from extracellular cytokine and growth factor signals to the nucleus to regulate gene expression.[9]

Mechanism of Inhibition:

-

Cytokine Binding: A cytokine (e.g., IL-6, Epo) binds to its receptor, causing receptor dimerization and bringing the associated JAKs into close proximity.

-

JAK Activation: The JAKs phosphorylate each other, becoming fully activated.

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in processes like cell proliferation and survival.[3]

This compound intervenes by inhibiting the kinase activity of JAK2 (and JAK3), which prevents the phosphorylation of STAT proteins (STAT1, STAT3, STAT5a/b), thereby blocking their activation and subsequent gene transcription.[1][9]

EGFR and MAPK/PI3K Pathways

This compound's inhibition of EGFR and ErbB2 disrupts downstream signaling cascades, including the Ras-Raf-MAPK and PI3K/AKT pathways.[1][6] These pathways are fundamental to cell growth, survival, and differentiation. By blocking the initial tyrosine kinase activity of the receptor, this compound prevents the activation of these critical downstream effectors, making it a useful tool for studying cancers driven by EGFR mutations or overexpression.[6]

Research Applications

This compound is employed across multiple research fields to investigate diseases characterized by aberrant tyrosine kinase activity.

-

Cancer Research: A primary application of this compound is in oncology. It has been used to inhibit the growth and induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia,[10] gallbladder cancer,[9] breast cancer,[3] lung carcinoma, melanoma,[11] and bladder cancer.[12] Researchers use this compound to study cancer cell proliferation, migration, invasion, and angiogenesis.[3][11]

-

Immunology and Inflammation: By inhibiting JAK2 and JAK3, this compound modulates immune responses. It can suppress IL-2-induced T-cell proliferation and has been studied in models of autoimmune and inflammatory diseases.[1][13] For instance, it can inhibit the production of pro-inflammatory cytokines like IFN-γ and TNF-α in macrophages.[13]

-

Other Areas: Studies have explored this compound's therapeutic potential in conditions such as keloids by inhibiting fibroblast proliferation,[14] and in providing neuroprotective effects in models of cerebral ischemia/reperfusion injury.[15]

Quantitative Data: Inhibitory Concentrations

The efficacy of this compound is concentration-dependent and varies by target kinase and cell type. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments.

| Target Kinase / Process | IC50 Value | Cell Line / System | Reference |

| EGFR | 0.1 µM | Enzyme Assay | [4][6] |

| JAK2 | ~10 µM - 11 µM | Enzyme/Cell-based Assay | [4][6] |

| ErbB2 (HER2) | 13.5 µM | Enzyme Assay | [4][6] |

| HER-2 Driven Proliferation | 3.5 µM | Cell-based Assay | [10] |

| JAK3 | 12 µM | Enzyme Assay | [4] |

| IL-2-mediated T-cell growth | 25 µM | Human T-cells | [10] |

| Mycosis Fungoides cell growth (IL-2 induced) | 20 µM | MF tumor cells | [10] |

| Mycosis Fungoides cell growth (spontaneous) | 75 µM | MF tumor cells | [10] |

Note: IC50 values can vary significantly between enzymatic and cell-based assays and across different experimental conditions. Some reports indicate a much higher IC50 (>125 µM) for this compound against JAK2 in enzymatic assays, suggesting its cellular effects may involve mechanisms beyond direct kinase inhibition.[7]

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize the effects of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for investigating the impact of this compound on a cancer cell line.

References

- 1. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin this compound regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. AG 490 | EGFR | Tocris Bioscience [tocris.com]

- 6. mk-2206.com [mk-2206.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Tyrosine kinase inhibitor AG490 inhibits the proliferation and migration and disrupts actin organization of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combination of AG490, a Jak2 inhibitor, and methylsulfonylmethane synergistically suppresses bladder tumor growth via the Jak2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immune characteristics study of AG490, a signal pathway inhibitor, in EAE model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. AG490 protects cerebral ischemia/reperfusion injury via inhibiting the JAK2/3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

AG-490: A Technical Guide to Targets, Selectivity, and Experimental Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, also known as Tyrphostin B42, is a synthetically derived member of the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] It functions as an ATP-competitive inhibitor, primarily investigated for its capacity to block signal transduction pathways crucial for cell proliferation, differentiation, and survival.[3] this compound has been widely utilized as a chemical probe to investigate the roles of the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) signaling cascades in various physiological and pathological contexts, particularly in oncology and immunology.[1][4] This document provides a comprehensive technical overview of this compound's target profile, selectivity, and the experimental methodologies used for its characterization.

Quantitative Data on Target Inhibition

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the assay format (cell-free versus cell-based).

Table 1: Kinase Inhibition Profile (Cell-Free Assays)

| Target Kinase | IC50 Value (μM) | Reference(s) |

| EGFR | 0.1 | [1][5][6][7] |

| JAK2 | ~10 - 11 | [1][6][7][8] |

| JAK3 | 12 - 25 | [7][8] |

| ErbB2 (HER2) | 13.5 | [1][6][7] |

| JAK1 | >125 (Inactive) | [9] |

| TYK2 | >80 (Inactive) | [9] |

Note: Some studies have reported significantly higher IC50 values for JAK2 (>125 μM) in enzymatic assays, suggesting that the widely cited potency may not be universally observed and that experimental context is critical.[9] Researchers are advised to interpret data generated with this compound with caution.[9]

Table 2: Cellular Activity Profile

| Cell Line/Model | Biological Effect | IC50 Value (μM) | Reference(s) | | :--- | :--- | :--- | | IL-2-dependent T cells (D10) | Inhibition of cell proliferation | 25 |[1][5] | | IL-2-dependent T cells (D10) | Inhibition of STAT5a/5b phosphorylation | 50 - 70 |[1] | | Mycosis Fungoides (MF) tumor cells | Inhibition of IL-2-induced growth | 20 |[5] | | Mycosis Fungoides (MF) tumor cells | Inhibition of spontaneous growth | 75 |[5] | | HER-2 driven cells | Inhibition of cell proliferation | 3.5 |[5] | | Pre-B Acute Leukemia (ALL) cells | Growth blockage (induces apoptosis) | 5 |[5] | | Gallbladder Cancer (GBC-SD, SGC-996) | Inhibition of cell growth and invasion | - |[10] | | Keloid Fibroblasts (HKFs) | Inhibition of proliferation | Concentration-dependent |[11][12] |

Table 3: Kinase Selectivity Profile

| Kinase Family | Specific Kinases Not Inhibited | Reference(s) |

| Src family kinases | Lck, Lyn, Src | [5][7] |

| Tec family kinases | Btk | [5][7] |

| Syk family kinases | Syk | [5][7] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by interfering with key signaling cascades. Its primary mechanism involves the inhibition of tyrosine phosphorylation, a critical step in signal transduction.

The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal target of this compound.[4][10][11][12] This pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating genes involved in immunity, proliferation, and hematopoiesis.[8] this compound inhibits JAK2 and JAK3, preventing the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT3 and STAT5.[1][3] This blockade suppresses the dimerization of STAT proteins, their translocation to the nucleus, and the transcription of target genes.[4]

The EGFR-MAPK Pathway

This compound is a potent inhibitor of EGFR autophosphorylation.[5] By targeting EGFR, it can block downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) cascade, which is fundamental for cell growth and proliferation.[13] This dual activity against both JAK and EGFR pathways makes this compound a tool for studying the crosstalk between these critical signaling networks in cancer.

Experimental Protocols

In Vitro Kinase Assay (Radiolabeled ATP Method)

This protocol is a generalized method to determine the direct inhibitory effect of this compound on a purified kinase.

Methodology:

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer (e.g., 25 mM HEPES, pH 7.3), MgCl2 (10 mM), and the specific peptide or protein substrate.[14]

-

Aliquot Kinase: Add purified recombinant kinase (e.g., JAK2, EGFR) to each reaction tube. Typical amounts range from 0.1-1.0 µg per reaction.[15]

-

Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control to the tubes. The final DMSO concentration should be kept constant across all samples (typically ≤1%).

-

Initiate Reaction: Start the kinase reaction by adding ATP mix. This mix contains unlabeled ATP and a small amount of radiolabeled [γ-³²P]ATP. The final ATP concentration should be near the Km value for the specific kinase if known.[14][15]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

-

Terminate Reaction: Stop the reaction by adding 5x Laemmli sample buffer containing EDTA.[15][16]

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Quantification: Quantify the band intensity to determine the extent of phosphorylation at each this compound concentration and calculate the IC50 value.

Cell Proliferation Assay (CCK-8/MTT Method)

This protocol assesses the cytostatic or cytotoxic effects of this compound on a cell line of interest.

Methodology:

-

Cell Seeding: Seed cells (e.g., human keloid fibroblasts, GBC-SD cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 12.5, 25, 50, 100 µM) and a vehicle control (DMSO).[11][12]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[11]

-

Add Reagent: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Measure Absorbance: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-STAT3 Analysis

This protocol measures the inhibition of JAK2 downstream signaling by quantifying the phosphorylation of its substrate, STAT3.[3]

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Starve cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate cytokine (e.g., IL-6) in the presence of various concentrations of this compound or DMSO control for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, e.g., Tyr705).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and assess the specificity of the inhibition.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mk-2206.com [mk-2206.com]

- 7. stemcell.com [stemcell.com]

- 8. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]

- 9. ashpublications.org [ashpublications.org]

- 10. JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro kinase assay [protocols.io]

- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of Tyrphostin AG-490: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG-490, also known as Tyrphostin B42, is a synthetically derived tyrosine kinase inhibitor belonging to the tyrphostin family of compounds.[1][2] It has been extensively utilized as a chemical probe in cell biology and cancer research to investigate the roles of specific signaling pathways in cellular processes. This technical guide provides a comprehensive overview of the biological activity of Tyrphostin this compound, focusing on its mechanism of action, effects on key signaling cascades, and detailed experimental protocols for its characterization.

Mechanism of Action

Tyrphostin this compound functions primarily as an ATP-competitive inhibitor of protein tyrosine kinases.[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby inhibiting their activation and downstream signaling.

Target Profile and Potency

This compound exhibits inhibitory activity against a range of tyrosine kinases, with a notable preference for Janus Kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR).[3][4] Its selectivity is a critical aspect of its utility as a research tool, allowing for the targeted interrogation of specific signaling pathways. However, it is important to note that like many kinase inhibitors, this compound can have off-target effects, particularly at higher concentrations.[5]

Quantitative Data: Inhibitory Concentrations (IC50)

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Tyrphostin this compound against various protein kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and can vary depending on the specific experimental conditions.

| Kinase Target | IC50 Value (µM) | References |

| JAK2 | ~10 - 12 | [3] |

| JAK3 | ~12 - 20 | [3] |

| EGFR | ~0.1 - 2 | [3][6] |

| ErbB2 (HER2) | ~13.5 | [3][6] |

| STAT5a/b | ~12 |

Core Signaling Pathways Modulated by Tyrphostin this compound

This compound exerts its biological effects primarily through the inhibition of the JAK/STAT and MAPK signaling pathways, which are crucial for regulating cell proliferation, survival, differentiation, and apoptosis.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Tyrphostin this compound directly inhibits JAK2 and JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins, most notably STAT3 and STAT5.[1][7] This inhibition disrupts the normal cellular responses to cytokine stimulation.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling route that governs cell proliferation and survival. Tyrphostin this compound has been shown to downregulate this pathway by inhibiting the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), key downstream effectors of the cascade.[1][8] The precise mechanism of how this compound inhibits the MAPK pathway is thought to be a downstream consequence of JAK inhibition.[9]

Cellular Effects of Tyrphostin this compound

The inhibition of these key signaling pathways by this compound leads to several observable cellular effects:

-

Induction of Apoptosis: By blocking pro-survival signals from the JAK/STAT and MAPK pathways, this compound can induce programmed cell death, or apoptosis, in various cell types, particularly in cancer cells that are dependent on these pathways for survival.[8]

-

Cell Cycle Arrest: this compound has been reported to cause cell cycle arrest, primarily at the G1/S transition phase. This effect is attributed to the inhibition of cyclin-dependent kinase 2 (Cdk2) activation.

-

Inhibition of Cell Proliferation and Migration: By disrupting the signaling cascades that drive cell growth and motility, this compound effectively suppresses cell proliferation and migration.[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the biological activity of Tyrphostin this compound.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT3.

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in culture plates and allow them to adhere.

-

If necessary, starve cells in serum-free or low-serum medium to reduce basal p-STAT3 levels.

-

Treat cells with varying concentrations of Tyrphostin this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).[3]

-

If studying cytokine-induced phosphorylation, stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.[11]

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

-

Incubate on ice and then centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay.[13]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[13]

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[14]

-

Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[15]

-

To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[12]

-

Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 indicates the level of STAT3 activation.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of Tyrphostin this compound or a vehicle control.

-

-

MTT Incubation:

-

After the desired treatment period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[16]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[17]

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Harvest and Fixation:

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[20]

-

Incubate the cells in the dark at room temperature for at least 30 minutes.[19]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

-

Cell Harvest and Washing:

-

After treatment, harvest both adherent and floating cells.

-

Wash the cells with cold PBS.[21]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells promptly by flow cytometry.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[21]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor like Tyrphostin this compound.

Conclusion

Tyrphostin this compound is a valuable pharmacological tool for dissecting the roles of the JAK/STAT and MAPK signaling pathways in various cellular processes. Its ability to inhibit key tyrosine kinases with a degree of selectivity allows for targeted investigations into the mechanisms underlying cell proliferation, survival, and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the biological effects of this compound and other kinase inhibitors. A thorough understanding of its target profile and cellular effects is essential for the accurate interpretation of experimental results and for its potential application in drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrphostin this compound | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Tyrphostin this compound inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin this compound regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. corefacilities.iss.it [corefacilities.iss.it]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

AG-490: A Tyrphostin-Class Inhibitor of Cancer Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant small molecule in cancer research. Structurally similar to a substrate of tyrosine kinases, it acts as a competitive inhibitor, primarily targeting the Janus kinase (JAK) family, with a pronounced effect on JAK2. The constitutive activation of the JAK/STAT signaling pathway is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell types, positioning it as a valuable tool for both basic research and as a potential lead compound in drug development. This guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on cancer cell proliferation, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the JAK/STAT signaling cascade. The canonical pathway involves the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes include key regulators of cell cycle progression and survival, such as Cyclin D1 and Survivin.

This compound directly inhibits the kinase activity of JAK2, and to a lesser extent other JAK family members, by competing with ATP for its binding site on the enzyme. This prevents the phosphorylation and activation of STAT3, a critical oncogenic transcription factor in many cancers. The inhibition of STAT3 activation leads to the downregulation of its target genes, ultimately resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[1][2]

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit a biological process by 50%, vary depending on the cancer cell line and the specific endpoint being measured.

| Target | Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| JAK2 | - | - | Kinase Assay | ~10 µM | |

| EGFR | - | - | Kinase Assay | 0.1 µM | |

| ErbB2 | - | - | Kinase Assay | 13.5 µM | |

| Proliferation | MDA-MB-231 | Breast Cancer | CCK-8 Assay | 28.327 µM | [2] |

| Proliferation | D10 | T-cell Line (IL-2 dependent) | Proliferation Assay | 25 µM | |

| STAT5a/b Phosphorylation | D10 | T-cell Line (IL-2 dependent) | Western Blot | 50-70 µM |

Table 1: IC50 Values of this compound for Kinase Inhibition and Cell Proliferation. This table summarizes the reported IC50 values of this compound against its primary kinase targets and its effect on the proliferation of specific cell lines.

The induction of apoptosis and cell cycle arrest are key mechanisms of this compound's anti-cancer activity. The following table presents quantitative data on these effects in the C666-1 nasopharyngeal carcinoma cell line.

| Treatment Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0h) | 47.42 ± 1.06 | 38.67 ± 1.72 | Not Reported |

| 24h (60 µmol/L this compound) | 54.65 ± 1.83 | 30.76 ± 1.45 | Not Reported |

| 48h (60 µmol/L this compound) | 59.72 ± 1.54 | 23.25 ± 1.34 | Not Reported |

| 72h (60 µmol/L this compound) | 84.09 ± 1.05 | 11.48 ± 0.66 | Not Reported |

Table 2: Effect of this compound on Cell Cycle Distribution in C666-1 Nasopharyngeal Carcinoma Cells. Data shows a time-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase, indicating a G1 cell cycle arrest[3].

Key Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the JAK/STAT cascade. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

Downstream of STAT3, this compound affects the expression of key proteins involved in cell cycle control and apoptosis. This logical relationship is depicted below.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[4][5][6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol is used to detect the levels of phosphorylated (activated) STAT3 in cancer cells following treatment with this compound.[9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.[12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time. Include both untreated and positive controls for apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Conclusion

This compound is a well-characterized inhibitor of the JAK/STAT pathway with demonstrated efficacy in suppressing the proliferation of a variety of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for investigating the role of JAK/STAT signaling in cancer and a potential starting point for the development of novel anti-cancer therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other JAK/STAT inhibitors.

References

- 1. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Modulation of the JAK2-STAT3 pathway promotes expansion and maturation of human iPSCs-derived myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. kumc.edu [kumc.edu]

AG-490: A Technical Guide for Stem Cell Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-490, a potent and selective inhibitor of Janus kinase 2 (JAK2), has emerged as a critical tool in the field of stem cell research. By modulating the JAK/STAT signaling pathway, this compound offers a powerful mechanism to influence stem cell fate, including differentiation, proliferation, and senescence. This technical guide provides an in-depth overview of this compound's mechanism of action, its diverse applications in stem cell differentiation studies, and detailed experimental protocols. Quantitative data are summarized for easy comparison, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in regenerative medicine and drug development.

Introduction to this compound

This compound, also known as Tyrphostin B42, is a synthetic tyrosine kinase inhibitor. It was initially identified for its ability to block the epidermal growth factor receptor (EGFR) but has since been widely characterized as a potent inhibitor of the JAK2 tyrosine kinase. The Janus kinase (JAK) family of non-receptor tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling. Upon ligand binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, and immune responses. This compound's primary mechanism of action involves the competitive inhibition of ATP binding to the JAK2 catalytic domain, thereby preventing its autophosphorylation and the subsequent activation of the downstream STAT proteins, most notably STAT3.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that governs numerous aspects of stem cell biology. In the context of stem cell differentiation, the pathway can either promote self-renewal or drive lineage commitment, depending on the specific cellular context and the array of cytokines and growth factors present in the microenvironment.

This compound's inhibitory effect on JAK2 effectively dampens the downstream STAT3 signaling. This inhibition has been shown to have profound consequences for stem cell behavior. For instance, in some stem cell populations, constitutive activation of the JAK2/STAT3 pathway is associated with the maintenance of pluripotency and suppression of differentiation. In such cases, treatment with this compound can induce differentiation. Conversely, in other contexts, chronic JAK/STAT signaling can promote cellular senescence and impair the regenerative capacity of stem cells. Here, this compound can act to reverse these age-related declines and restore stem cell function.

Applications in Stem Cell Differentiation Studies

This compound has been utilized to investigate and manipulate the differentiation of a variety of stem and progenitor cell types.

Myogenic Progenitor Cells

In the context of skeletal muscle regeneration, the JAK2/STAT3 pathway plays a complex role. Studies have shown that inhibition of this pathway with this compound can promote the expansion of PAX7+ myogenic progenitor cells, a key population for muscle repair. Treatment with this compound has been observed to increase the expression of PAX7 at the protein level.[1]

Tendon Stem/Progenitor Cells (TSPCs)

Aging is associated with a decline in the function of TSPCs, contributing to tendinopathies. Research has indicated that the JAK-STAT signaling pathway is activated in aged TSPCs, leading to cellular senescence. Pharmacological inhibition of this pathway with this compound has been shown to attenuate TSPC senescence and restore their self-renewal and tenogenic differentiation potential.[2][3] Treatment with this compound can increase the expression of key tendon-related markers.[3]

Bone Marrow Mesenchymal Stem Cells (BMSCs)

The role of this compound in BMSC differentiation is context-dependent. Some studies have shown that this compound can suppress the proliferation, migration, and mineralization of BMSCs by inhibiting the JAK2-STAT3 pathway, suggesting a role in modulating bone defect healing.[4]

Reversal of Cellular Senescence

A common theme across different stem cell types is the ability of this compound to reverse or attenuate cellular senescence.[2][5] By inhibiting the pro-senescent effects of chronic inflammatory signaling mediated by the JAK-STAT pathway, this compound can restore a more youthful phenotype to aged stem cells, enhancing their proliferative and regenerative capacities.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound on stem cells.

| Parameter | Value | Cell Type | Reference |

| IC₅₀ (JAK2) | 10 µM | In vitro kinase assay | [6] |

| Effective Concentration (Senescence Attenuation) | 100 µM | Cartilage-derived Stem/Progenitor Cells | [2] |

| Effective Concentration (Inhibition of p-STAT3) | 100 µM | Cartilage-derived Stem/Progenitor Cells | [2] |

| Effective Concentration (Inhibition of Mineralization) | Not explicitly stated, but effects observed | Bone Marrow Mesenchymal Stem Cells | [4] |

Table 1: this compound Concentrations and IC₅₀ Values

| Stem Cell Type | Marker | Effect of this compound | Reference |

| Myogenic Progenitor Cells | PAX7 | Increased protein expression | [1] |

| Tendon Stem/Progenitor Cells | Tenomodulin (Tnmd) | Increased mRNA expression | [3] |

| Tendon Stem/Progenitor Cells | Scleraxis (Scx) | Increased mRNA expression | [3] |

| Tendon Stem/Progenitor Cells | Collagen Type I (Col1A1) | Increased mRNA expression | [3] |

| Bone Marrow Mesenchymal Stem Cells | Alkaline Phosphatase (ALP) | Decreased activity | [4] |

Table 2: Effect of this compound on Stem Cell Differentiation Markers

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in stem cell differentiation studies.

General Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Western Blot Analysis of p-STAT3 Inhibition

This protocol is designed to assess the inhibitory effect of this compound on JAK2-mediated STAT3 phosphorylation.

-

Cell Culture and Treatment: Plate the stem cells of interest at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentration of this compound (e.g., 100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Immunofluorescence Staining for Differentiation Markers

This protocol allows for the visualization of differentiation markers within cells following this compound treatment.

-

Cell Culture on Coverslips: Seed stem cells on sterile glass coverslips placed in a multi-well plate.

-

Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration to induce or modulate differentiation. Include a vehicle-treated control group.

-

Fixation: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize them with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the differentiation marker of interest (e.g., PAX7, Tenomodulin) diluted in the blocking solution overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.

Mineralization Assay (Alizarin Red S Staining) for Osteogenic Differentiation

This assay is used to detect calcium deposits, a hallmark of osteogenic differentiation, in BMSC cultures.

-

Induction of Osteogenic Differentiation: Culture BMSCs in an osteogenic differentiation medium in the presence or absence of this compound for a specified period (e.g., 14-21 days).

-

Fixation: At the end of the differentiation period, wash the cells with PBS and fix them with 10% formalin for 15 minutes at room temperature.

-

Staining:

-

Wash the fixed cells twice with deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.

-

-

Imaging and Quantification:

-

Visualize the red-orange mineralized nodules under a light microscope.

-

For quantification, the stain can be extracted by adding a solution of 10% acetic acid and 10% ammonium hydroxide and the absorbance can be measured at 405 nm.

-

Conclusion

This compound is a valuable and versatile tool for researchers investigating the intricate signaling networks that govern stem cell fate. Its well-characterized inhibitory effect on the JAK2/STAT3 pathway provides a means to dissect the role of this signaling axis in differentiation, self-renewal, and senescence. The experimental protocols and quantitative data presented in this guide offer a solid foundation for designing and interpreting studies aimed at harnessing the therapeutic potential of stem cells. As our understanding of the nuanced roles of JAK/STAT signaling in different stem cell populations continues to grow, this compound will undoubtedly remain an indispensable small molecule in the armamentarium of stem cell biologists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Adipogenic differentiation was inhibited by downregulation of PPARγ signaling pathway in aging tendon stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the JAK2-STAT3 pathway promotes expansion and maturation of human iPSCs-derived myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

AG-490: An In-Depth Technical Guide to its Effects on Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-490, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been extensively studied for its role in modulating cellular signaling pathways. Initially identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase, subsequent research has established its significant inhibitory activity against the Janus kinase (JAK) family, particularly JAK2.[1][2] This activity positions this compound as a critical tool for investigating the JAK/STAT signaling cascade, a pivotal pathway in cytokine-mediated cellular responses.

This technical guide provides a comprehensive overview of the effects of this compound on cytokine signaling. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies. The guide details the compound's mechanism of action, its impact on key cytokine signaling pathways, quantitative data on its inhibitory effects, and detailed protocols for relevant experimental procedures.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

Cytokines, a broad category of small proteins crucial for cell signaling, exert their effects by binding to specific cell surface receptors. This binding event triggers the activation of the Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.